molecular formula C14H17NO2 B2483763 N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide CAS No. 2411257-34-4

N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide

Cat. No.: B2483763
CAS No.: 2411257-34-4
M. Wt: 231.295
InChI Key: IYAMATLFDIQTIJ-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide: is an organic compound that features both a hydroxyl group and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide can be achieved through a multi-step process. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-hydroxy-4-phenylbutan-2-one and but-2-ynoic acid.

    Formation of Intermediate: The 3-hydroxy-4-phenylbutan-2-one is reacted with but-2-ynoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate ester.

    Amidation: The intermediate ester is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-oxo-4-phenylbutan-2-yl)but-2-ynamide.

    Reduction: Formation of N-(3-hydroxy-4-phenylbutan-2-yl)butanamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxy-4-phenylbutan-2-yl)butanamide: Similar structure but lacks the triple bond.

    N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-enoic acid: Contains a double bond instead of a triple bond.

    N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynylamine: Contains an amine group instead of an amide group.

Uniqueness

N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide is unique due to the presence of both a hydroxyl group and a phenyl group attached to a butanamide backbone with a triple bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-hydroxy-4-phenylbutan-2-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-7-14(17)15-11(2)13(16)10-12-8-5-4-6-9-12/h4-6,8-9,11,13,16H,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAMATLFDIQTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C(CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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